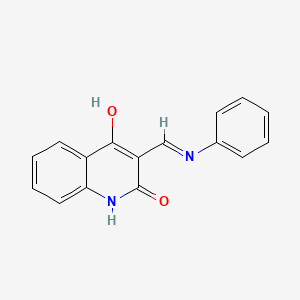
(3E)-3-(anilinomethylidene)-1H-quinoline-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Anilinomethylene)-2,4(1H,3H)-quinolinedione is an organic compound that belongs to the quinolinedione family This compound is characterized by its unique structure, which includes an anilinomethylene group attached to a quinolinedione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(anilinomethylene)-2,4(1H,3H)-quinolinedione typically involves the condensation of aniline with 2,4-quinolinedione under specific reaction conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being catalyzed by an acid such as hydrochloric acid or sulfuric acid. The reaction mixture is usually heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
In an industrial setting, the production of 3-(anilinomethylene)-2,4(1H,3H)-quinolinedione may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and cost-effective may be explored.
化学反応の分析
Types of Reactions
3-(Anilinomethylene)-2,4(1H,3H)-quinolinedione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinolinedione core to a more reduced form.
Substitution: The anilinomethylene group can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more reduced forms of the quinolinedione core.
科学的研究の応用
3-(Anilinomethylene)-2,4(1H,3H)-quinolinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-(anilinomethylene)-2,4(1H,3H)-quinolinedione involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of signaling pathways and inhibition of specific enzymes.
類似化合物との比較
Similar Compounds
2,4-Quinolinedione: The parent compound of 3-(anilinomethylene)-2,4(1H,3H)-quinolinedione, which lacks the anilinomethylene group.
3-(Methylamino)-2,4(1H,3H)-quinolinedione: A similar compound with a methylamino group instead of an anilinomethylene group.
3-(Phenylmethylene)-2,4(1H,3H)-quinolinedione: Another derivative with a phenylmethylene group.
Uniqueness
The presence of the anilinomethylene group in 3-(anilinomethylene)-2,4(1H,3H)-quinolinedione imparts unique chemical and biological properties compared to its analogs. This group can participate in additional chemical reactions and may enhance the compound’s interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C16H12N2O2 |
|---|---|
分子量 |
264.28 g/mol |
IUPAC名 |
4-hydroxy-3-(phenyliminomethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C16H12N2O2/c19-15-12-8-4-5-9-14(12)18-16(20)13(15)10-17-11-6-2-1-3-7-11/h1-10H,(H2,18,19,20) |
InChIキー |
HEMVTBPRLXYNKE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3NC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


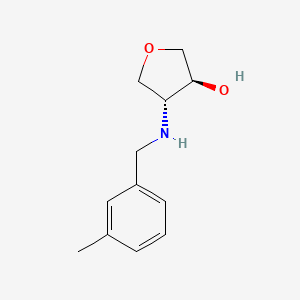
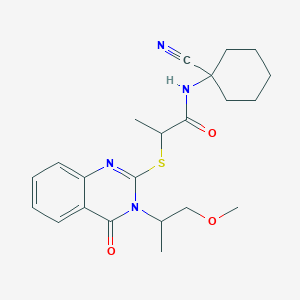
![4-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline](/img/structure/B13366447.png)
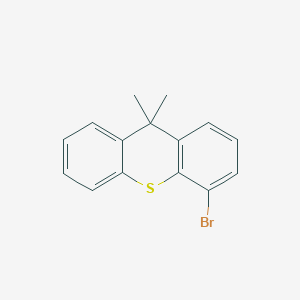
![2-Methyl-3-[6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13366457.png)
![2-(4-Chlorophenyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13366463.png)
![N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B13366469.png)
![6-(5-Methyl-3-isoxazolyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366488.png)
![1-Benzyl-4-[(4-ethylcyclohexyl)carbonyl]piperazine](/img/structure/B13366490.png)
![3-[6-(3,4-Diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366498.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B13366503.png)
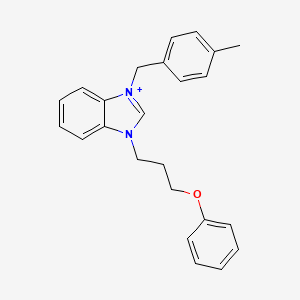
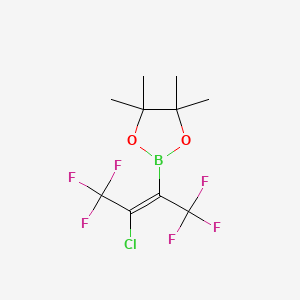
![4-Chloro-3-methylphenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13366523.png)
